Product packaging for 4-Benzoylphenyl 2,5-dibromobenzoate(Cat. No.:)

4-Benzoylphenyl 2,5-dibromobenzoate

Cat. No.: B290593
M. Wt: 460.1 g/mol
InChI Key: ZSATYTVECICBOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzoylphenyl 2,5-dibromobenzoate is a synthetic aromatic ester compound intended for research and development purposes. This chemical features a benzoate core symmetrically substituted with bromine atoms, a structural motif known to influence molecular conformation and intermolecular interactions in the solid state. Related ester compounds, such as 4-Methylphenyl 4-bromobenzoate, have been shown to exhibit a twisted geometry between benzene rings and form specific supramolecular architectures through weak C-H···O interactions and halogen bonding (Br···Br contacts) in the crystalline lattice . This suggests that this compound may serve as a valuable monomer or building block in materials science, particularly for the design of organic crystalline materials with tailored photophysical or mechanical properties. Furthermore, its structure, which incorporates a benzophenone moiety, is analogous to that of other research chemicals like 4-Benzoylphenyl acrylate, which are utilized in polymer and photoactive chemistry . The presence of bromine atoms also offers versatile sites for further functionalization via metal-catalyzed cross-coupling reactions, making it a potential intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research . This product is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H12Br2O3 B290593 4-Benzoylphenyl 2,5-dibromobenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H12Br2O3

Molecular Weight

460.1 g/mol

IUPAC Name

(4-benzoylphenyl) 2,5-dibromobenzoate

InChI

InChI=1S/C20H12Br2O3/c21-15-8-11-18(22)17(12-15)20(24)25-16-9-6-14(7-10-16)19(23)13-4-2-1-3-5-13/h1-12H

InChI Key

ZSATYTVECICBOM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C3=C(C=CC(=C3)Br)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C3=C(C=CC(=C3)Br)Br

Origin of Product

United States

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution by probing the magnetic properties of atomic nuclei. mdpi.com

Proton (¹H) NMR provides detailed information about the number and electronic environment of hydrogen atoms. For 4-Benzoylphenyl 2,5-dibromobenzoate, the ¹H NMR spectrum is expected to show a complex series of signals exclusively in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the 2,5-dibromobenzoate ring and the 4-benzoylphenyl ring would exhibit distinct chemical shifts and coupling patterns (doublets, triplets, or multiplets) based on their positions relative to the electron-withdrawing bromine atoms, ester linkage, and ketone group.

Carbon-¹³ (¹³C) NMR reveals the number of chemically distinct carbon environments within the molecule. The spectrum for this compound would display unique signals for each carbon atom. Key diagnostic peaks include those for the two different carbonyl carbons (C=O)—one for the ester and one for the ketone—which would appear far downfield (typically δ 160-200 ppm). The carbons bonded to bromine would also have characteristic shifts, alongside the other aromatic carbons.

Predicted NMR Data for this compound

TechniqueExpected Chemical Shift (δ) Range (ppm)Corresponding Atoms
¹H NMR7.0 - 8.5Aromatic Protons (C-H) on both phenyl rings
¹³C NMR160 - 170Ester Carbonyl (O-C=O)
190 - 200Ketone Carbonyl (C-C=O)
110 - 140Aromatic Carbons (C-H and C-Br)

To unambiguously assign the complex ¹H and ¹³C signals and confirm the molecule's connectivity, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically those on adjacent carbons. It would be used to trace the connectivity of protons within each aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a unique "fingerprint" based on the functional groups present. For this compound, the IR spectrum would be dominated by strong absorption bands characteristic of its two carbonyl groups.

Key IR Absorption Bands for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group
C=O Stretch (Ester)1720 - 1740-COO-
C=O Stretch (Ketone)1660 - 1680Ar-CO-Ar
C-O Stretch (Ester)1250 - 1300-COO-
Aromatic C=C Stretch1450 - 1600Benzene (B151609) rings
C-Br Stretch500 - 650Aryl-Bromide

The distinct frequencies of the ester and ketone carbonyl stretches are particularly useful for confirming the presence of both functionalities in the final product.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum is characterized by the wavelength of maximum absorbance (λmax). The extensive conjugation provided by the aromatic systems and carbonyl groups in this compound would result in strong UV absorption. The expected transitions are π → π* and n → π*, arising from the delocalized electrons in the benzene rings and the non-bonding electrons on the oxygen atoms of the carbonyl groups.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. This allows for the determination of a molecule's elemental formula. For this compound (C₂₀H₁₂Br₂O₃), HRMS would confirm its exact mass, distinguishing it from other compounds with the same nominal mass. Furthermore, analysis of the fragmentation pattern provides structural proof, with cleavage typically occurring at the weakest bonds, such as the ester linkage.

Predicted HRMS Data for this compound

IonFormulaDescription
Molecular Ion [M]⁺C₂₀H₁₂Br₂O₃Parent molecule
Fragment 1C₁₃H₉O₂Benzoylphenyl cation (loss of dibromobenzoyl radical)
Fragment 2C₇H₃Br₂ODibromobenzoyl cation (loss of benzoylphenyl radical)

The characteristic isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) would be clearly visible for the molecular ion and any bromine-containing fragments, providing further confirmation of the structure.

X-ray Diffraction for Solid-State Molecular and Crystal Structure Analysis

X-ray diffraction analysis of a single crystal provides the most definitive structural evidence by mapping the precise three-dimensional positions of atoms in the solid state. This technique would determine the exact bond lengths, bond angles, and torsion angles of this compound. It would also reveal how the molecules pack together in the crystal lattice, providing insight into intermolecular interactions. While obtaining suitable crystals can be a challenge, a successful X-ray crystallographic study would yield data on the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions, offering an unambiguous confirmation of the molecule's constitution and conformation.

Single Crystal X-ray Diffraction for Precise Atomic Positions and Conformations

For a compound like this compound, SC-XRD analysis would reveal critical structural details. This includes the dihedral angles between the phenyl rings, the conformation of the ester linkage, and any twisting or bending of the molecule. This information is crucial for understanding how the molecule packs in the solid state and how its shape influences its properties.

A typical crystallographic data table derived from SC-XRD analysis would include:

Parameter Value
Empirical formulaC₂₀H₁₂Br₂O₃
Formula weight476.12 g/mol
Crystal systemUnavailable
Space groupUnavailable
a (Å)Unavailable
b (Å)Unavailable
c (Å)Unavailable
α (°)Unavailable
β (°)Unavailable
γ (°)Unavailable
Volume (ų)Unavailable
ZUnavailable
Density (calculated)Unavailable
Absorption coefficientUnavailable
F(000)Unavailable

No specific experimental data is available for this compound.

Powder X-ray Diffraction for Crystalline Phase Identification and Polymorphism Studies

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk sample. It provides a characteristic fingerprint of a crystalline solid, which is useful for phase identification, quality control, and the study of polymorphism—the ability of a compound to exist in more than one crystal structure.

The PXRD pattern of this compound would consist of a series of peaks at specific diffraction angles (2θ), with each peak corresponding to a set of lattice planes. The positions and intensities of these peaks are unique to a particular crystalline phase. By comparing an experimental PXRD pattern to a database or a pattern simulated from single crystal data, one can confirm the identity and purity of the crystalline phase.

Furthermore, PXRD is instrumental in identifying different polymorphs, which may exhibit distinct physical properties such as solubility, melting point, and stability.

A representative PXRD data table would list the diffraction peaks:

2θ (°) d-spacing (Å) Relative Intensity (%)
UnavailableUnavailableUnavailable
UnavailableUnavailableUnavailable
UnavailableUnavailableUnavailable

No specific experimental data is available for this compound.

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions in the Crystal Lattice

Hirshfeld surface analysis is a computational method used to visualize and quantify the intermolecular interactions within a crystal. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which delineates the space where the electron density of the molecule is greater than that of its neighbors.

For this compound, this analysis would quantify the significant Br···Br and Br···O halogen bonds, as well as C–H···O and C–H···π interactions, which are expected to play a crucial role in the crystal packing.

A summary of intermolecular contacts from a Hirshfeld analysis would typically be presented as follows:

Interaction Type Contribution (%)
Br···HUnavailable
H···HUnavailable
C···HUnavailable
O···HUnavailable
Br···BrUnavailable
Br···CUnavailable
OtherUnavailable

No specific experimental data is available for this compound.

Computational and Theoretical Investigations of 4 Benzoylphenyl 2,5 Dibromobenzoate

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide detailed insights into the electronic distribution, molecular geometry, and orbital energies of 4-Benzoylphenyl 2,5-dibromobenzoate.

Density Functional Theory (DFT) stands as a powerful and widely used computational method for predicting the properties of molecules. For this compound, a DFT approach, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), would be the first step in a computational analysis.

Furthermore, DFT calculations would yield the energies of the frontier molecular orbitals : the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter, offering insights into the molecule's chemical reactivity and electronic excitation properties.

A hypothetical table of key optimized geometric parameters and frontier orbital energies that would be generated from such a study is presented below.

ParameterHypothetical Value
C=O bond length (benzoyl)1.22 Å
C=O bond length (ester)1.21 Å
C-O bond length (ester)1.35 Å
O-C (phenyl) bond length1.41 Å
C-Br bond lengths1.89 Å, 1.90 Å
Dihedral angle (benzoyl phenyl - ester phenyl)55°
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from a DFT calculation.

For even greater accuracy, particularly for electronic properties, ab initio methods could be employed. These methods, such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)), are computationally more intensive than DFT but can provide benchmark-quality data for energies and other molecular properties. These high-level calculations would be valuable for validating the results obtained from DFT and for providing a more precise understanding of the electronic structure of this compound.

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

The presence of several single bonds in this compound allows for considerable conformational flexibility. Understanding the preferred three-dimensional arrangements of the molecule is crucial for interpreting its properties and potential interactions.

Molecular Mechanics (MM) methods, using force fields like MMFF or AMBER, could be used to rapidly explore the potential energy surface of the molecule. This would involve systematically rotating the key dihedral angles (e.g., around the ester linkage and the benzoyl group) to identify low-energy conformers.

Molecular Dynamics (MD) simulations would provide a dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD can reveal the accessible conformations and the transitions between them. This would be particularly useful for understanding how the molecule might behave in different environments, such as in solution. The results would typically be analyzed in terms of root-mean-square deviation (RMSD) and radial distribution functions to characterize the molecular flexibility and intermolecular interactions.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Maxima)

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can be invaluable for interpreting experimental data or for identifying the compound.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be obtained. These predicted spectra can be compared with experimental data to confirm the molecular structure.

Vibrational Frequencies: The calculation of vibrational frequencies using DFT provides a theoretical infrared (IR) and Raman spectrum. These calculations identify the characteristic vibrational modes of the molecule, such as the C=O stretching frequencies of the ketone and ester groups, and the C-Br stretching modes.

UV-Vis Maxima: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. These calculations can determine the wavelengths of maximum absorption (λ_max) and the corresponding electronic transitions (e.g., n→π* or π→π* transitions) that give rise to the observed UV-Vis spectrum.

A hypothetical table of predicted spectroscopic data is shown below.

SpectroscopyPredicted Peak/ShiftAssignment
¹H NMR7.2-8.0 ppmAromatic protons
¹³C NMR~195 ppmBenzoyl C=O
¹³C NMR~164 ppmEster C=O
IR~1735 cm⁻¹Ester C=O stretch
IR~1665 cm⁻¹Benzoyl C=O stretch
UV-Vis (λ_max)~260 nmπ→π* transition

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from spectroscopic predictions.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry can be employed to investigate the potential reactivity of this compound. For instance, the mechanism of its synthesis, likely a Steglich or Fischer esterification, could be modeled to understand the reaction pathway and identify the transition states and intermediates.

Furthermore, the reactivity of the molecule in various chemical transformations could be explored. For example, the susceptibility of the C-Br bonds to nucleophilic substitution or the reactivity of the carbonyl groups could be assessed by calculating reaction energy profiles. This would involve locating the transition state structures and calculating the activation energies for different potential reaction pathways, providing valuable insights into the chemical behavior of the molecule.

Chemical Reactivity and Transformation Pathways of 4 Benzoylphenyl 2,5 Dibromobenzoate

Photochemical Reactivity of the Benzoylphenyl Moiety

The benzoylphenyl portion of the molecule, structurally similar to benzophenone (B1666685), is the primary center for photochemical reactions. Upon absorption of UV light, it can undergo a variety of transformations driven by the chemistry of its excited states.

Upon photoexcitation, the benzoylphenyl moiety is promoted from its ground state (S₀) to an excited singlet state (S₁). bris.ac.uk For benzophenone, a related chromophore, this is typically an n→π* transition. rsc.org This initial excited state is short-lived and rapidly undergoes intersystem crossing (ISC) to a more stable triplet state (T₁). bris.ac.ukrsc.org This process is highly efficient in benzophenone-like structures. bris.ac.uk

The triplet state is significantly longer-lived than the singlet state, allowing for a range of chemical reactions to occur. acs.orgibm.com The dynamics of these excited states, including their lifetimes, are crucial in determining the photochemical outcome. For instance, the decay of the S₁ state in benzophenone is very rapid, with a significant portion transitioning to the triplet manifold. rsc.org The triplet state then becomes the key intermediate in subsequent photochemical reactions. acs.orgibm.com

Table 1: Excited State Properties of Benzophenone (as a model for the benzoylphenyl moiety)

Property Description Reference
S₁ State Initially formed upon photoexcitation; short-lived. bris.ac.uk
T₁ State Formed via efficient intersystem crossing from S₁; longer-lived and the primary reactive state. bris.ac.ukacs.orgibm.com

This data is based on benzophenone as a model system and is expected to be representative of the benzoylphenyl moiety's behavior.

The triplet excited state of the benzoylphenyl moiety can readily abstract a hydrogen atom from a suitable donor molecule in its vicinity. acs.orgibm.comyoutube.com This process is a hallmark of benzophenone photochemistry and leads to the formation of a ketyl radical. ibm.com

In a typical reaction, the excited benzoylphenyl group abstracts a hydrogen atom from a solvent or other hydrogen-donating species, resulting in the formation of a benzoylphenyl ketyl radical and a radical derived from the donor. youtube.com These radicals can then undergo further reactions, such as dimerization or other secondary processes. youtube.com The efficiency of this hydrogen abstraction depends on the nature of the hydrogen donor and the reaction conditions. bris.ac.uk

In addition to intermolecular reactions, the excited benzoylphenyl moiety can also undergo intramolecular reactions, provided a suitable reaction partner is present within the same molecule. While the specific structure of 4-benzoylphenyl 2,5-dibromobenzoate does not lend itself to common intramolecular photocyclization pathways like the Norrish-Yang reaction, related benzophenone derivatives are known to undergo such transformations. For instance, o-alkyl-substituted benzophenones can undergo intramolecular hydrogen abstraction followed by cyclization.

Photochemical rearrangements are also a possibility for molecules with a benzoylphenyl group. These can include rearrangements of the aromatic rings or other structural reorganizations following photoexcitation. acs.org

Reactivity of the Dibromobenzoate Moiety

The dibromobenzoate portion of the molecule offers reaction sites primarily through its two bromine atoms and the ester linkage.

The two bromine atoms on the benzoate (B1203000) ring are susceptible to a variety of halogen-mediated reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions are powerful tools in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. Examples of such transformations include:

Suzuki Coupling: Reaction with boronic acids or their esters to form new C-C bonds.

Heck Reaction: Coupling with alkenes.

Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines. researchgate.netnih.gov

Sonogashira Coupling: Reaction with terminal alkynes.

Hirao Coupling: Reaction with phosphites to form phosphonates. mdpi.com

The reactivity of the two bromine atoms may differ due to their electronic and steric environments, potentially allowing for selective mono- or di-substitution reactions.

Table 2: Potential Palladium-Catalyzed Reactions of the Dibromobenzoate Moiety

Reaction Name Coupling Partner Bond Formed
Suzuki Coupling Organoboron compounds C-C
Heck Reaction Alkenes C-C
Buchwald-Hartwig Amination Amines C-N
Sonogashira Coupling Terminal alkynes C-C (sp)

The ester linkage in this compound is subject to hydrolysis, which involves the cleavage of the ester bond to yield 2,5-dibromobenzoic acid and 4-hydroxybenzophenone (B119663). This reaction can be catalyzed by either acid or base. nih.govnih.gov

The rate of hydrolysis is influenced by several factors, including temperature, pH, and the electronic effects of the substituents on both the acyl and phenyl portions of the ester. The two electron-withdrawing bromine atoms on the benzoate ring are expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus potentially increasing the rate of hydrolysis compared to an unsubstituted benzoate ester. nih.gov Conversely, steric hindrance from the bromine atom in the ortho position might slightly decrease the reaction rate. lubesngreases.com

Under basic conditions, the mechanism typically involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl, followed by the departure of the 4-benzoylphenoxide leaving group. In acidic conditions, the mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Electrophilic and Nucleophilic Aromatic Substitution on the Dibromobenzene Ring

The reactivity of the dibromobenzene ring in this compound is influenced by the presence of two bromine atoms and the ester group. These substituents affect the electron density of the aromatic ring, thereby directing the course of electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS):

The two bromine atoms are deactivating groups, meaning they decrease the rate of electrophilic aromatic substitution compared to benzene (B151609). masterorganicchemistry.com This is due to their electron-withdrawing inductive effect. However, they are ortho, para-directing. In the case of 2,5-dibromobenzoate, the positions open for substitution are C3, C4, and C6. The ester group is also a deactivating, meta-directing group. The combined effects of these substituents make further electrophilic substitution on this ring challenging and generally require harsh reaction conditions. masterorganicchemistry.comlibretexts.org Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com For instance, bromination would require a catalyst like FeBr₃ to polarize the Br₂ molecule. libretexts.org

Nucleophilic Aromatic Substitution (SNAr):

Aryl halides are typically unreactive towards nucleophiles under standard conditions. However, nucleophilic aromatic substitution can occur under specific circumstances. pressbooks.pub The presence of strong electron-withdrawing groups ortho or para to the leaving group (a halogen in this case) can facilitate an SNAr reaction via an addition-elimination mechanism. pressbooks.pubnih.gov In this compound, the ester group provides some electron-withdrawing character, but it is not as strongly activating as a nitro group. Therefore, forcing conditions, such as high temperatures and strong nucleophiles, would be necessary to substitute the bromine atoms. pressbooks.pub The reactivity of halogens in SNAr reactions often follows the trend F > Cl > Br > I, which is counterintuitive to the leaving group ability in SN1/SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is favored by a more electronegative halogen that makes the carbon atom more electrophilic. youtube.com

Another pathway for nucleophilic substitution on aryl halides is the elimination-addition mechanism, which proceeds through a benzyne (B1209423) intermediate. This typically requires a very strong base, such as sodium amide (NaNH₂). pressbooks.pub

Polymerization and Oligomerization Behavior

The unique structure of this compound, featuring a photosensitive benzophenone moiety and reactive bromine atoms, makes it a candidate for various polymerization strategies.

Radical Polymerization Studies (e.g., as a monomer or co-monomer)

The benzophenone group within the 4-benzoylphenyl moiety can act as a Type II photoinitiator for radical polymerization. researchgate.net Upon UV irradiation, the benzophenone is excited to a triplet state and can abstract a hydrogen atom from a suitable donor, such as an amine co-initiator or the polymer backbone itself, to generate radicals that initiate polymerization. researchgate.netbeilstein-journals.org This property allows for its use in photopolymerization processes, including surface grafting and crosslinking of polymers. beilstein-journals.orgrug.nl

While the molecule itself can initiate polymerization, its dibrominated ring also offers sites for further reactions. However, direct radical polymerization of the aromatic bromide itself is not a common pathway. Instead, it is more likely to be incorporated as a co-monomer. The bromine atoms can be seen as sites for post-polymerization modification.

Polymerization Component Function of this compound Initiation Method Potential Application
PhotoinitiatorHydrogen abstraction to create initiating radicals. researchgate.netbeilstein-journals.orgUV irradiation. beilstein-journals.orgCuring of coatings, adhesives, and composites.
Co-monomerIntroduction of photosensitive and reactive sites into a polymer chain.Can be initiated by standard radical initiators (e.g., AIBN, BPO). fujifilm.compergan.comSynthesis of functional polymers for crosslinking or further modification.

Controlled Polymerization Techniques

Controlled/"living" radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, allow for the synthesis of polymers with well-defined architectures. sigmaaldrich.comnih.gov

Atom Transfer Radical Polymerization (ATRP):

ATRP is a versatile CRP method that often utilizes an alkyl halide initiator and a transition metal complex (commonly copper-based) as a catalyst. sigmaaldrich.comcmu.eduyoutube.com The bromine atoms on the 2,5-dibromobenzoate ring could potentially serve as initiation sites for ATRP, allowing for the growth of polymer chains from the aromatic core. This would classify the molecule as a multifunctional initiator. The success of such an approach would depend on the activity of the aryl bromide as an initiator and the selection of appropriate catalyst and ligand systems. sigmaaldrich.com ATRP is known to be compatible with a wide range of functional monomers. cmu.edu

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization:

RAFT polymerization is another powerful CRP technique that achieves control through the use of a chain transfer agent (CTA). specificpolymers.com While this compound is not a CTA itself, it could be incorporated into a monomer that is then polymerized via RAFT. This would result in a polymer with pendant benzophenone and dibromophenyl groups. The choice of CTA is crucial and depends on the type of monomer being polymerized. specificpolymers.com

CRP Technique Potential Role of this compound Key Components Outcome
ATRPMultifunctional initiator.Transition metal catalyst (e.g., CuBr), ligand (e.g., bipyridine or a multidentate amine). sigmaaldrich.comStar-like or branched polymers with a central core derived from the molecule.
RAFTAs part of a monomer.RAFT agent (CTA), radical initiator (e.g., AIBN). specificpolymers.comnih.govWell-defined linear polymers with pendant functional groups.

Derivatization for Monomer Design

The reactive sites on this compound, particularly the bromine atoms, provide avenues for its derivatization into novel monomers for polymer synthesis.

One significant application of dihalogenated aromatic compounds is in the synthesis of poly(aryl ether ketone)s (PAEKs). researchgate.netresearchgate.net These are high-performance thermoplastics known for their excellent thermal and mechanical properties. The synthesis of PAEKs often involves a nucleophilic aromatic substitution reaction between an activated dihalo-monomer and a bisphenoxide. The bromine atoms on the dibromobenzene ring can be displaced by phenoxides to form ether linkages, which constitute the backbone of the polymer.

Furthermore, the bromine atoms can be converted to other functional groups through various organic transformations, expanding the range of possible monomers. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, could be employed to introduce new carbon-carbon bonds. acs.org

Derivative Synthetic Pathway Resulting Monomer Type Potential Polymer
Bis-etherNucleophilic aromatic substitution with a bisphenol.Monomer for polycondensation.Poly(aryl ether ketone) (PAEK). researchgate.netresearchgate.net
Di-alkenylHeck coupling with an alkene.Monomer for addition or metathesis polymerization.Vinyl-based polymers or polyolefins.
Di-arylSuzuki coupling with an arylboronic acid.Monomer for polycondensation.Poly(phenylene)s.

Research Applications in Advanced Materials Science

Design and Synthesis of Functional Polymeric Materials

While direct studies specifying 4-Benzoylphenyl 2,5-dibromobenzoate as a photoinitiator are not extensively documented, its core structure contains a benzophenone (B1666685) group. Benzophenone and its derivatives are well-established as Type II photoinitiators, which function by absorbing UV light and then abstracting a hydrogen atom from a synergist molecule (like an amine) to generate initiating radicals. researchgate.net This process is fundamental to UV curing, a technology used for the rapid, solvent-free hardening of coatings, inks, and adhesives. photohitech.com Given its structural similarity to known photoinitiators, this compound could potentially be integrated into UV-curable resins, although its efficiency and specific application parameters would require dedicated investigation.

The integration of this compound into polymer chains could yield materials with tailored properties. For instance, a related compound, 4-Benzoylphenyl methacrylate, which contains the same benzophenone group, has been copolymerized to create materials for specific applications like electrochromic devices. researchgate.netsigmaaldrich.com The two bromine atoms on the 2,5-dibromobenzoate portion of the molecule serve as reactive sites for polymerization or modification through various cross-coupling reactions, allowing it to be incorporated into a polymer backbone or as a pendant group. This could influence properties such as thermal stability, refractive index, and mechanical strength, though specific research in this area is still emerging.

Optoelectronic Materials Research

The most significant research involving compounds structurally related to this compound is in the field of optoelectronics, particularly concerning their light-emitting properties.

The compound belongs to a class of molecules known as 1,4-bis(aroyl)-2,5-dibromobenzenes, which have been identified as a novel group of metal-free organic luminophores exhibiting crystallization-induced phosphorescence (CIP). epa.govacs.orgrhhz.net This phenomenon is of great interest for next-generation OLEDs.

Normally, pure organic molecules are not phosphorescent at room temperature in solution or when dispersed in a polymer matrix because molecular vibrations and rotations cause the excited triplet state to decay without emitting light. researchgate.netacs.org However, for 1,4-bis(aroyl)-2,5-dibromobenzenes, the rigid packing and intermolecular interactions (such as C=O···H and Br···Br) in the crystalline state restrict these molecular motions. epa.govacs.org This suppression of non-radiative decay pathways allows the molecules to emit light from their triplet states, a process known as room-temperature phosphorescence (RTP). acs.orgacs.org

Research has shown that crystals of these bis(aroyl)benzenes are luminescent at room temperature, with emission colors ranging from blue to green. epa.govresearchgate.net This crystalline-state emission was confirmed to be phosphorescence through lifetime measurements. epa.gov The ability to achieve efficient RTP from purely organic, metal-free materials is a significant step toward creating lower-cost and more sustainable OLEDs.

Table 1: Photophysical Properties of 1,4-Bis(aroyl)-2,5-dibromobenzenes

Measurement Condition Quantum Yield (Φ) Emission Color Range
Room Temperature 0.05–0.18 epa.gov Blue to Green epa.govrhhz.net
77 K (-196 °C) 0.38–0.67 epa.gov -

This table summarizes the reported range of photophysical properties for the class of compounds to which this compound belongs.

Currently, there is limited specific research on the application of this compound in organic photovoltaics or as a distinct charge transport layer. The development of OPV technology relies on designing novel donor and acceptor materials, often complex π-conjugated molecules, to maximize light absorption and charge separation. researchgate.netresearchgate.netosti.gov While the aromatic and ketone components of this compound provide a basic electronic structure, its suitability for these applications has not been established. Materials used for charge transport, such as those based on 1,3,4-oxadiazole, are selected for their specific electron-accepting and transport capabilities. researchgate.net Further investigation would be needed to determine if this compound possesses the requisite electronic properties for efficient use in OPV devices.

Development of Advanced Chemical Tools and Supports

The dibrominated nature of this compound makes it a valuable intermediate or building block in synthetic chemistry. Dibrominated aromatic compounds are versatile substrates for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling. These reactions allow for the sequential and controlled formation of new carbon-carbon bonds at the positions of the bromine atoms.

This functionality enables chemists to use this compound as a scaffold to construct more complex, functional molecules. For example, similar dibrominated compounds like 1,4-dibromobenzene (B42075) are used as starting materials to synthesize functional polymers and fine chemicals. acs.orggoogle.com By reacting one or both bromine sites, researchers can attach various functional groups, extend the π-conjugated system, or link the molecule to other monomers to build polymers, making it a useful tool for creating novel materials for a range of scientific applications. wits.ac.za

Photoaffinity Labeling Reagents for Molecular Interactions

The compound this compound incorporates a benzophenone moiety, a well-established and widely utilized photoreactive group in the field of photoaffinity labeling. nih.govresearchgate.netnih.gov This technique is a powerful method for identifying and characterizing molecular interactions, particularly between ligands and their biological targets like proteins. nih.govacs.org The core principle of photoaffinity labeling lies in the use of a molecule that, upon activation by light, generates a highly reactive intermediate capable of forming a covalent bond with nearby molecules. researchgate.net

The benzophenone group within this compound serves as the photoactivatable warhead. When exposed to UV light, typically in the 350-360 nm range, the benzophenone is excited to a triplet state. researchgate.netacs.org This excited state can then abstract a hydrogen atom from a nearby C-H bond, which is ubiquitous in biological macromolecules, to form a ketyl radical. Subsequent radical coupling results in the formation of a stable, new carbon-carbon covalent bond, effectively cross-linking the probe to its interacting partner. researchgate.net

A significant advantage of benzophenone-based probes is their relative stability in ambient light and their preferential reactivity with C-H bonds, even in the presence of water, which makes them highly effective in biological systems. acs.org While the benzophenone group itself is bulky, which can sometimes interfere with binding, its ability to "capture" transient or low-affinity interactions makes it an invaluable tool. nih.gov By incorporating the 4-benzoylphenyl group, this compound is designed to function as a probe to elucidate the binding sites and interaction partners of molecules to which it is attached.

Photoreactive GroupActivation WavelengthReactive IntermediateKey Features
Benzophenone ~350-360 nmTriplet state diradicalStable in ambient light; reacts with C-H bonds; less sensitive to water compared to other photolabels. nih.govacs.org
Aryl Azide <300 nmNitreneSmaller size; potential for complex rearrangements. nih.gov
Diazirine ~350 nmCarbeneHighly reactive; can insert into a wide range of bonds. acs.org

Small-Molecule Supports in Advanced Organic Synthesis (e.g., Peptide Synthesis)

In advanced organic synthesis, particularly in the synthesis of peptides, the use of supports to facilitate purification is a cornerstone of the methodology. While solid-phase peptide synthesis (SPPS) on polymeric resins is the most common approach, an alternative strategy utilizing soluble, small-molecule supports has emerged. rsc.orgmerckmillipore.com These supports combine the advantages of homogeneous solution-phase reactions with the ease of purification typically associated with solid-phase methods.

The 4-benzoylphenyl moiety of this compound is a key structural feature found in a class of small-molecule supports developed for resin-free peptide synthesis. rsc.org For instance, derivatives of tri(4-benzoylphenyl) phosphate (B84403) have been successfully employed as C-terminal supports for synthesizing peptides. rsc.org The principle behind this application is the unique precipitation-inducing property conferred by the bulky, aromatic benzoylphenyl groups. rsc.org

The synthesis process involves attaching the first amino acid to the small-molecule support. The peptide chain is then elongated through standard coupling and deprotection steps carried out in solution. rsc.org After each step, the intermediate peptide, now attached to the bulky support, can be easily precipitated from the reaction mixture by changing the solvent polarity. This allows for simple filtration and washing to remove excess reagents and byproducts, bypassing the need for time-consuming chromatographic purification. rsc.org This "liquid reaction and solid precipitation" process is efficient, scalable, and more environmentally friendly compared to traditional resin-based methods. rsc.org The support is ultimately cleaved from the completed peptide chain.

Synthesis StrategySupport TypeSynthesis PhasePurification MethodKey Advantage
Solid-Phase Peptide Synthesis (SPPS) Insoluble polymer resin (e.g., Polystyrene)HeterogeneousFiltration and washing of the resin. merckmillipore.comWell-established, easy automation.
Small-Molecule Supported Synthesis Soluble molecule with precipitation-inducing groups (e.g., Tri(4-benzoylphenyl) phosphate)HomogeneousPrecipitation of the support-peptide conjugate followed by filtration. rsc.orgHigh-yielding, combines benefits of solution- and solid-phase synthesis. rsc.org

Environmental Chemical Pathways of 4 Benzoylphenyl 2,5 Dibromobenzoate

Photochemical Degradation Mechanisms Under Environmental Conditions

The photochemical degradation of 4-Benzoylphenyl 2,5-dibromobenzoate is anticipated to be a significant transformation pathway in sunlit surface waters and the atmosphere. This is primarily due to the presence of the benzophenone (B1666685) moiety, which is a well-known photosensitizer. plos.org Benzophenones can absorb ultraviolet (UV) radiation, transitioning to an excited state that can trigger further chemical reactions. plos.org

The degradation can proceed through two primary mechanisms: direct photolysis and indirect photolysis.

Direct Photolysis: This involves the direct absorption of solar radiation by the this compound molecule, leading to its decomposition. For some benzophenone derivatives, direct photolysis can be a slow process. nih.gov However, the presence of bromine atoms on the benzoate (B1203000) ring could influence the photochemistry. Photochemical reactions are a known degradation pathway for halogenated aromatic compounds, often proceeding through dehalogenation. It is plausible that UV irradiation could induce the cleavage of the carbon-bromine bonds, leading to the formation of less brominated and potentially more mobile degradation products. consensus.appnih.gov

Indirect Photolysis (Sensitized Photolysis): This process is often more significant in natural waters. The benzophenone portion of the molecule can act as a photosensitizer, absorbing light and transferring the energy to other molecules, such as dissolved oxygen, to generate reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals. researchgate.net These ROS can then attack and degrade the parent compound or other organic pollutants present in the water. Conversely, other substances naturally present in water, such as nitrates and dissolved organic matter, can also act as photosensitizers, accelerating the degradation of benzophenone derivatives. researchgate.netrsc.org The degradation of benzophenones can be initiated by hydroxyl radicals (•OH) and nitrate (B79036) radicals (•NO2). researchgate.net

A likely photochemical transformation pathway for this compound involves the cleavage of the C-Br bonds, which is a common mechanism for the photodegradation of brominated aromatic compounds. consensus.appnih.gov This could result in mono-brominated or non-brominated benzoylphenyl benzoate derivatives.

Hydrolytic Stability and Breakdown in Aqueous Environments

The ester linkage in this compound is susceptible to hydrolysis, a chemical breakdown reaction with water. cas.czresearchgate.net This process would cleave the molecule into its constituent alcohol and carboxylic acid: 4-hydroxybenzophenone (B119663) and 2,5-dibromobenzoic acid.

The rate of hydrolysis is significantly influenced by the pH of the aqueous environment and can be catalyzed by both acids and bases. cas.czcas.cz

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. cas.cz

Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that then breaks down to form the carboxylate and alcohol. cas.cz This process is generally faster than acid-catalyzed hydrolysis for esters.

The substituents on the aromatic rings can also affect the rate of hydrolysis. Electron-withdrawing groups, such as the bromine atoms on the benzoate ring, generally increase the rate of alkaline hydrolysis by making the carbonyl carbon more susceptible to nucleophilic attack. rsc.orgcas.cz Conversely, steric hindrance from bulky substituents can slow down the reaction. cas.cz Studies on substituted phenyl benzoates have shown that the position of the substituent (ortho, meta, or para) has a measurable effect on the hydrolysis rate constants. rsc.orgresearchgate.net

The expected hydrolysis products of this compound are presented in the table below.

Initial CompoundHydrolysis Products
This compound4-Hydroxybenzophenone and 2,5-Dibromobenzoic acid

Oxidative Transformation Pathways

Oxidative processes, particularly through reactions with hydroxyl radicals (•OH) in the environment, can contribute to the transformation of this compound. Advanced Oxidation Processes (AOPs), such as those involving UV/H₂O₂ or the Fenton reaction, are known to effectively degrade benzophenone-type compounds. nih.govmdpi.com

The degradation of benzophenones through these processes often involves hydroxylation, where •OH radicals attack the aromatic rings. mdpi.com This can lead to the formation of various hydroxylated benzophenone derivatives. For instance, the oxidation of benzophenone-3 has been shown to produce hydroxylated products. nih.gov The ketone group itself can also be a site for oxidative reactions. researchgate.net

The brominated aromatic portion of the molecule is also subject to oxidation. The oxidation of brominated benzenes can result in the formation of brominated phenols and phenoxy radicals. mdpi.com Therefore, the oxidative transformation of this compound could potentially lead to a variety of hydroxylated and/or debrominated products, in addition to the cleavage of the ester bond.

Potential initial oxidative transformation products could include hydroxylated versions of the parent molecule, or upon cleavage, hydroxylated derivatives of 4-hydroxybenzophenone and 2,5-dibromobenzoic acid.

Investigation of Biotransformation Pathways and Metabolites (Focusing on Chemical Changes)

Biotransformation by microorganisms is a crucial pathway for the environmental degradation of many organic compounds. nih.govresearchgate.net For this compound, two main enzymatic processes are expected to be involved: the hydrolysis of the ester bond and the transformation of the benzophenone and dibrominated aromatic moieties.

Ester Hydrolysis: Esterase enzymes, which are widespread in microorganisms, can catalyze the hydrolysis of the ester linkage. hud.ac.uk This would break down this compound into 4-hydroxybenzophenone and 2,5-dibromobenzoic acid. The biodegradability of aromatic esters has been documented, with the rate and extent of degradation depending on the specific structure of the compound and the microbial community present. rsc.org

Metabolism of Benzophenone Moiety: The resulting 4-hydroxybenzophenone can be further metabolized. Studies on benzophenone and its derivatives have shown that the ketone group can be reduced to a secondary alcohol (benzhydrol), and the aromatic rings can be hydroxylated. jst.go.jp These hydroxylated metabolites can then be conjugated with molecules like glucuronic acid to increase their water solubility and facilitate excretion in organisms. jst.go.jp For example, the metabolism of benzophenone can yield 4-hydroxybenzophenone and benzhydrol. mdpi.com

Metabolism of Dibrominated Moiety: The biodegradation of halogenated aromatic compounds is also possible, although it can be slower than for their non-halogenated counterparts. nih.gov Microorganisms can employ dehalogenation reactions, removing the bromine atoms from the aromatic ring. This process is critical as it often reduces the toxicity and persistence of the compound. nih.gov

A summary of the potential initial biotransformation products is provided in the table below.

Initial CompoundInitial Biotransformation ReactionPotential Metabolites
This compoundEster Hydrolysis4-Hydroxybenzophenone and 2,5-Dibromobenzoic acid
4-HydroxybenzophenoneReduction of ketone4-(hydroxy(phenyl)methyl)phenol
4-HydroxybenzophenoneAromatic HydroxylationDihydroxybenzophenone (B1166750) isomers
2,5-Dibromobenzoic acidDehalogenationBromobenzoic acid and Benzoic acid

Conclusion and Future Research Directions

Synthesis of Key Research Findings and Contributions

Currently, there are no direct research findings or established contributions specifically attributed to 4-Benzoylphenyl 2,5-dibromobenzoate. However, the synthesis of analogous compounds provides a roadmap for its potential creation and study. The primary contribution of future research on this compound would be to bridge the gap in knowledge concerning the synergistic effects of its two key functional groups. The benzophenone (B1666685) moiety is a well-known photoinitiator and chromophore, while the dibrominated benzene (B151609) ring offers sites for further functionalization and can influence the material's photophysical properties, including promoting phosphorescence.

The synthesis of related benzophenone derivatives often involves reactions like Friedel-Crafts acylation or the esterification of hydroxybenzophenones. For instance, the synthesis of N-(4-benzoylphenyl) pyrrole-2-carboxamide derivatives has been achieved by refluxing substituted pyrrole (B145914) esters with 4-aminobenzophenone (B72274) japsonline.com. Similarly, mono- and di-substituted benzophenone derivatives containing ester groups have been synthesized through the reaction of dihydroxybenzophenone (B1166750) with acyl chloride researchgate.net. These established methods suggest that a primary contribution of initial research would be the successful synthesis and characterization of this compound, likely via the esterification of 2,5-dibromobenzoic acid with 4-hydroxybenzophenone (B119663).

Identification of Unexplored Synthetic Methodologies and Reactivity Patterns

The structure of this compound presents several avenues for exploring novel synthetic methodologies and reactivity patterns.

Esterification Variants: While standard acid-catalyzed esterification is a probable route, exploring alternative methods such as using coupling agents (e.g., DCC/DMAP) or greener, solvent-free microwave-assisted synthesis could represent a significant methodological advancement.

Post-synthesis Functionalization: The two bromine atoms on the benzoate (B1203000) ring are prime handles for further chemical modification through cross-coupling reactions. The Suzuki-Miyaura cross-coupling, a powerful method for forming carbon-carbon bonds, has been successfully employed with ortho-bromoanilines and other brominated aromatics nih.gov. Investigating the selective or exhaustive Suzuki-Miyaura coupling of this compound with various boronic acids or esters could lead to a diverse library of new compounds with tailored electronic and photophysical properties. The reactivity of ketone-containing compounds in such reactions has been demonstrated, suggesting the benzoyl group would be compatible nih.gov.

Photochemical Reactivity: The benzophenone unit is known for its photochemical reactivity, including its use as a photoinitiator in UV-curing applications wikipedia.org. A key unexplored area is how the dibromo-substituents on the benzoate ring would influence the photoreactivity of the benzophenone moiety. This could lead to novel photo-crosslinkable materials or photoinitiators with unique properties.

Prospects for Novel Material Applications and Device Integration

The unique combination of a photoactive benzophenone group and a heavy-atom-containing dibromobenzoate moiety suggests several promising applications in materials science.

Organic Light-Emitting Diodes (OLEDs): Benzophenone derivatives are actively researched as host materials for phosphorescent OLEDs (PhOLEDs) due to their high triplet energies mdpi.comacs.org. The bromine atoms in this compound could enhance intersystem crossing (ISC) via the heavy-atom effect, potentially making it an efficient host material or even a room-temperature phosphorescent (RTP) emitter. The twisted geometry of benzophenone derivatives can also reduce intermolecular interactions and self-quenching effects mdpi.compreprints.org.

UV-Curable Coatings and Inks: Benzophenone is a classic photoinitiator wikipedia.org. The properties of this compound as a photoinitiator for polymerization reactions remain to be explored. Its higher molecular weight and potential for further functionalization could lead to photoinitiators with lower migration and tailored absorption characteristics for applications in coatings, adhesives, and 3D printing researchgate.netresearchgate.net.

Advanced Polymers: The dibromo functionality allows for the potential use of this molecule as a monomer in polymerization reactions, such as polycondensation or Suzuki polycondensation, to create novel polymers with high refractive indices, flame retardant properties, and specific optoelectronic characteristics.

Future Directions in Advanced Computational Modeling and Design

Computational chemistry offers a powerful tool to predict the properties of this compound and guide experimental efforts.

Structural and Electronic Properties: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be employed to model the geometry, electronic structure, and UV-Vis absorption spectra of the molecule acs.orgresearchgate.net. Such studies can predict the influence of the dibromo-substituents on the electronic transitions of the benzophenone core and help in designing derivatives with specific absorption properties for applications like UV filters acs.orgresearchgate.net. Computational studies on similar benzophenone derivatives have successfully predicted their antileishmanial and anti-Alzheimer's potential, suggesting a broad scope for in silico screening scielo.brnih.gov.

Photophysical Properties: Advanced computational models can elucidate the excited-state dynamics, including the rates of intersystem crossing and phosphorescence. This would be crucial in evaluating its potential as an OLED material. Computational screening of benzophenone integrated derivatives has been used to predict binding efficiency and stability, which could be applied to the design of new materials researchgate.net.

Reactivity Prediction: Molecular modeling can help predict the regioselectivity of further functionalization reactions, such as the Suzuki-Miyaura coupling at the C-2 and C-5 positions of the benzoate ring, saving significant experimental effort.

Environmental Impact Assessment and Sustainable Chemistry Considerations

A comprehensive evaluation of any new chemical compound must include an assessment of its environmental impact.

Persistence and Biodegradability: Brominated aromatic compounds, particularly polybrominated flame retardants, are known for their environmental persistence and potential for bioaccumulation nih.govnih.gov. Future research should include studies on the biodegradability and environmental fate of this compound. The degradation of some brominated flame retardants has been shown to be enantioselective in soils, a factor that should be considered acs.org.

Toxicity: The toxicity of brominated compounds can vary significantly. While some are relatively non-toxic, their degradation products can be harmful nih.gov. Ecotoxicological studies would be necessary to determine the potential risks associated with the synthesis, use, and disposal of this compound.

Green Synthesis Routes: As part of a sustainable chemistry approach, the development of environmentally benign synthetic methods for this compound should be a priority. This includes the use of non-toxic solvents, catalysts, and energy-efficient reaction conditions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 4-Benzoylphenyl 2,5-dibromobenzoate?

  • Methodological Answer : The synthesis typically involves esterification between 2,5-dibromobenzoic acid derivatives and 4-benzoylphenol. A regioselective bromination strategy (e.g., using Br₂ in acetic acid or N-bromosuccinimide) ensures precise substitution patterns. For example, bromination of benzoic acid precursors under controlled conditions (e.g., 60–80°C, catalytic H₂SO₄) can yield 2,5-dibromobenzoic acid, which is then activated via acyl chloride formation (SOCl₂ or oxalyl chloride) before coupling with 4-benzoylphenol. Purity is confirmed by TLC and recrystallization .

Q. How is this compound characterized structurally and analytically?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies proton and carbon environments, with aromatic protons in the dibromo-substituted ring appearing as distinct doublets (δ 7.5–8.5 ppm). Infrared Spectroscopy (IR) confirms ester carbonyl stretching (~1740 cm⁻¹) and benzoyl C=O (~1660 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) .

Q. What experimental protocols are used to determine the solubility and vapor pressure of this compound?

  • Methodological Answer :

  • Solubility : The shake-flask method is employed, where excess compound is agitated in water or organic solvents (e.g., ethanol, DMSO) at 298.15 K. Saturation is confirmed by UV-vis spectrophotometry (λmax ~250–300 nm).
  • Vapor Pressure : Static diaphragm manometry or Knudsen effusion techniques measure vapor pressures at varying temperatures (e.g., 293–323 K). Data are fitted to the Clausius-Clapeyron equation to calculate enthalpy of sublimation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences, solvent effects). To address this:

  • Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability).
  • Dose-Response Analysis : Compare EC₅₀/IC₅₀ values across studies, accounting for solvent concentrations (e.g., DMSO ≤0.1%).
  • Structural Analogues : Test derivatives (e.g., mono-brominated or benzoyl-modified variants) to isolate structure-activity relationships .

Q. What advanced techniques are used to study the environmental fate of this compound?

  • Methodological Answer :

  • Photodegradation : Expose the compound to UV light (λ = 254–365 nm) in aqueous solutions; monitor degradation via LC-MS and quantify intermediates (e.g., dibromophenol).
  • Soil Sorption : Batch experiments with varying soil types (e.g., loam, clay) measure partition coefficients (Kd) using OECD Guideline 106.
  • Computational Modeling : Density Functional Theory (DFT) predicts degradation pathways and persistence (e.g., half-life in water/soil) .

Q. How can researchers optimize the compound’s pharmacological profile for hyperlipidemia studies?

  • Methodological Answer :

  • In Vivo Models : Use Triton WR-1339-induced hyperlipidemic rats. Administer the compound orally (10–50 mg/kg) and measure lipid parameters (total cholesterol, triglycerides) at 24/48 hours.
  • Mechanistic Studies : Perform Western blotting to assess PPAR-α/γ or LDL receptor expression in liver tissue.
  • SAR Optimization : Introduce polar groups (e.g., hydroxyl, methoxy) to improve aqueous solubility without compromising activity .

Q. What strategies mitigate regioselectivity challenges during bromination of the benzoate precursor?

  • Methodological Answer :

  • Directing Groups : Use meta-directing substituents (e.g., -COOR) to favor 2,5-bromination.
  • Lewis Acid Catalysis : Employ FeBr₃ or AlBr₃ to enhance selectivity in non-polar solvents (e.g., CCl₄).
  • Kinetic Control : Monitor reaction progress (TLC) and quench at partial conversion to isolate desired regioisomer .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.